2-Methyl-1H-benzimidazole-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-benzimidazole-1-sulfonic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring. This compound is known for its stability and significant biological activity, making it a valuable molecule in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1H-benzimidazole-1-sulfonic acid can be synthesized through the oxidation of 2-methyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . Another method involves the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave synthesis has been reported to provide better yields compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1H-benzimidazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide.
Substitution: It can react with aryl halides in the presence of a strong base to form substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Bases: Strong bases like potassium hydroxide are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-benzimidazole-1-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-benzimidazole-1-sulfonic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutamate racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the synthesis of essential biomolecules, leading to the antibacterial effects observed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzimidazole: Another benzimidazole derivative with similar structural features.
1H-Benzimidazole-2-sulfonic acid: Shares the sulfonic acid group but lacks the methyl substitution.
Uniqueness
2-Methyl-1H-benzimidazole-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and sulfonic acid groups enhances its stability and reactivity, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
114389-47-8 |
---|---|
Molekularformel |
C8H8N2O3S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
2-methylbenzimidazole-1-sulfonic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-6-9-7-4-2-3-5-8(7)10(6)14(11,12)13/h2-5H,1H3,(H,11,12,13) |
InChI-Schlüssel |
PCENKWKFDHZTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.